Cas no 1358645-10-9 (5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core with substituted phenyl groups. Its molecular structure incorporates both lipophilic (2,4-dimethylphenyl and 2-methoxyphenyl) and electron-donating (methoxy) moieties, which may influence its physicochemical properties and binding interactions. This compound is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules, particularly in targeting central nervous system (CNS) or inflammatory pathways. The presence of multiple aromatic systems suggests possible π-stacking interactions, while the pyrazinone core offers hydrogen-bonding capabilities. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery research.
5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure
1358645-10-9 structure
Product Name:5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No:1358645-10-9
MF:C22H21N3O2
MW:359.4210
CID:5345899
Update Time:2025-06-10

5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
    • 5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
    • 5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
    • Inchi: 1S/C22H21N3O2/c1-15-8-9-17(16(2)12-15)14-24-10-11-25-20(22(24)26)13-19(23-25)18-6-4-5-7-21(18)27-3/h4-13H,14H2,1-3H3
    • InChI Key: GBTSXEJSKSTCHP-UHFFFAOYSA-N
    • SMILES: O=C1C2=C([H])C(C3=C([H])C([H])=C([H])C([H])=C3OC([H])([H])[H])=NN2C([H])=C([H])N1C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 566
  • XLogP3: 3.8
  • Topological Polar Surface Area: 47.4

5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pricemore >>

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Additional information on 5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Comprehensive Overview of 5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1358645-10-9)

The compound 5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1358645-10-9) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its complex nomenclature reflects its intricate architecture, combining a pyrazolo[1,5-a]pyrazin-4-one core with substituted phenyl rings. This molecular framework is increasingly studied for its potential bioactivity, particularly in modulating protein-protein interactions or enzymatic pathways.

Recent trends in drug discovery highlight a growing interest in pyrazolo-pyrazinone derivatives, with researchers exploring their applications in inflammation, oncology, and metabolic disorders. The presence of both 2,4-dimethylphenyl and 2-methoxyphenyl moieties in this compound suggests possible enhanced lipophilicity and membrane permeability—critical factors in bioavailability optimization. Computational chemistry studies indicate these substituents may contribute to selective target engagement, a hot topic in precision medicine development.

From a synthetic chemistry perspective, the CAS 1358645-10-9 compound exemplifies modern strategies for constructing fused heterocycles. The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via [3+2] cycloadditions or transition-metal catalyzed couplings, methodologies frequently searched in academic databases. Analytical characterization typically involves advanced techniques like LC-MS/MS and 2D NMR, addressing common queries about structural validation of complex organics.

Environmental fate studies of such compounds have become a priority, aligning with green chemistry initiatives. The methyl and methoxy groups in this molecule may influence its biodegradation profile—a concern frequently raised in regulatory discussions. Researchers are investigating computational models to predict ecological impacts, responding to industry demands for sustainable chemical design.

In material science applications, the conjugated system of 5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one suggests possible photophysical properties. This connects with emerging searches about organic semiconductors and OLED materials. The compound's crystalline polymorphism—a trending subject in formulation science—may offer opportunities for property tuning through crystal engineering approaches.

Patent literature reveals growing IP activity around pyrazolo-pyrazinone analogs, particularly in kinase inhibition. The specific substitution pattern of CAS 1358645-10-9 appears in several medicinal chemistry optimization programs, addressing frequent questions about scaffold derivatization strategies. Structure-activity relationship (SAR) studies often focus on the 2-methoxyphenyl moiety's role in potency enhancement.

Analytical method development for this compound responds to laboratory professionals' common challenges in quantifying trace impurities. The 4H,5H-pyrazolo[1,5-a]pyrazin-4-one core presents unique chromatographic behaviors that require specialized HPLC conditions—a technical aspect frequently discussed in analytical forums. Stability studies under various pH conditions are also relevant for formulation scientists.

The compound's potential as a synthetic intermediate has sparked interest in process chemistry circles. Scale-up considerations for the 2,4-dimethylphenylmethyl incorporation step mirror industry searches about cost-effective arylations. Continuous flow chemistry approaches are being explored for this transformation, aligning with pharmaceutical manufacturing modernization trends.

From a regulatory standpoint, the safety profile of 1358645-10-9 is under evaluation through standard toxicological assays. This addresses frequent queries about preclinical requirements for novel chemical entities. Computational toxicology predictions (a rapidly advancing field) suggest moderate metabolic stability for this structural class.

In summary, 5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one represents a versatile chemical platform with multidisciplinary applications. Its study intersects with contemporary research themes including targeted drug delivery, green synthesis, and materials informatics—making it a compound of sustained scientific and industrial relevance.

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